molecular formula C17H17N7OS B6468869 4-methoxy-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole CAS No. 2640948-35-0

4-methoxy-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B6468869
CAS No.: 2640948-35-0
M. Wt: 367.4 g/mol
InChI Key: BPGNUYFMBVIWQX-UHFFFAOYSA-N
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Description

The compound “4-methoxy-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazolo[4,3-b]pyridazine ring . It’s part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the heterocyclization of substituted aminotriazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring, a piperazine ring, and a benzothiazole ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple heterocyclic rings and functional groups could potentially allow for a variety of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of a methoxy group could potentially influence its solubility and reactivity .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could potentially include further investigation of its biological activities, optimization of its synthesis, and exploration of its potential applications in medicinal chemistry .

Properties

IUPAC Name

4-methoxy-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7OS/c1-25-12-3-2-4-13-16(12)19-17(26-13)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGNUYFMBVIWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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